3-Bromodecane
Description
3-Bromodecane (CAS No. 30571-71-2, molecular formula: C₁₀H₂₁Br) is a secondary alkyl bromide with a bromine atom attached to the third carbon of a decane chain. It is a halogenated hydrocarbon widely utilized in organic synthesis, particularly in reduction reactions and as an intermediate in pharmaceuticals and agrochemicals.
The compound has been identified as a minor constituent (8.29%) in the ethylcyclohexane fraction of Glycyrrhiza glabra extracts, alongside other alkanes and oxygenated terpenoids . Its reactivity has been extensively studied in catalytic reductions; for instance, this compound undergoes efficient reduction to decane in the presence of transition-metal halides (e.g., FeCl₂, CoCl₂, NiCl₂) and LiAlH₄, achieving yields of 88–98% when catalysts are used stoichiometrically .
Properties
IUPAC Name |
3-bromodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQSKDDBPQFMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337942 | |
| Record name | 3-Bromodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30571-71-2 | |
| Record name | 3-Bromodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromodecane can be synthesized through the bromination of decane. One common method involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds via a free radical mechanism, where the bromine molecule is split into two bromine radicals that react with the decane to form this compound.
Industrial Production Methods: In industrial settings, this compound can be produced using similar bromination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to optimize the reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Bromodecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting this compound with sodium hydroxide (NaOH) can produce 3-decanol.
Elimination Reactions: this compound can undergo dehydrohalogenation to form alkenes. For instance, treating it with a strong base like potassium tert-butoxide can yield 3-decene.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as solvent, reflux conditions.
Elimination Reactions: Potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent, room temperature.
Major Products:
Nucleophilic Substitution: 3-Decanol
Elimination Reactions: 3-Decene
Reduction: Decane
Scientific Research Applications
3-Bromodecane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds and alkenes.
Biology: this compound derivatives, such as 3-bromopyruvate, are studied for their potential anticancer properties.
Medicine: Research on 3-bromopyruvate suggests it may be effective against metastatic prostate cancer by inhibiting the movement and proliferation of cancer cells.
Industry: It is used in the synthesis of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromodecane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the carbon chain, allowing a nucleophile to attack the positively charged carbon atom. In elimination reactions, the base abstracts a proton from a carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of a bromide ion.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Differences
The reactivity of bromoalkanes depends on the position of the bromine atom (primary vs. secondary) and the chain length. Below is a comparative analysis of 3-bromodecane with structurally related compounds:
- Primary vs. Secondary Bromides :
Primary bromides (e.g., 1-bromodecane) are typically more reactive in nucleophilic substitutions due to easier access to the electrophilic carbon. However, this compound, a secondary bromide, shows comparable reduction efficiency when transition-metal catalysts are used stoichiometrically . - Halogen Effects :
Fluorodecane exhibits significantly lower reduction yields (7–16%) compared to brominated analogs, highlighting the poor leaving-group ability of fluorine . - Chain Length :
1-Bromoundecane (C₁₁ chain) shares similar reactivity with 1-bromodecane but may exhibit slower reaction kinetics due to increased steric hindrance .
Reduction Efficiency in Catalytic Systems
This compound demonstrates exceptional performance in transition-metal-catalyzed reductions. For example:
- FeCl₂/CoCl₂/NiCl₂ : Achieves 88–98% yield when used stoichiometrically with LiAlH₄.
- TiCl₃ : Effective even at catalytic amounts (10 mol%), yielding >90% decane .
In contrast, primary bromides like 1-bromodecane require only catalytic amounts of transition-metal halides for high-yield reductions, whereas fluorodecane is largely inert under similar conditions .
Biological Activity
3-Bromodecane is a brominated alkane with the chemical formula C10H21Br. It has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activities and potential applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is classified as a halogenated hydrocarbon. Its molecular structure consists of a straight-chain alkane with a bromine atom attached to the third carbon atom. This specific arrangement contributes to its reactivity and biological properties.
Biological Activities
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. A study synthesized various N-alkyl derivatives of azachalcones, including those using this compound, and assessed their antimicrobial efficacy against several bacterial strains. The results indicated that compounds with longer alkyl chains, particularly those incorporating this compound, demonstrated enhanced antibacterial activity against Gram-positive bacteria, while showing limited effectiveness against Gram-negative strains like Pseudomonas aeruginosa and fungi such as Candida albicans .
| Compound | Antimicrobial Activity (Zone of Inhibition) | Effective Against |
|---|---|---|
| This compound | 15 mm | Staphylococcus aureus |
| 1-Bromodecane | 10 mm | Escherichia coli |
| N-alkyl derivatives (C5-C12) | Varies (up to 20 mm) | Various Gram-positive bacteria |
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects in cancer cell lines. A study explored the compound's ability to induce apoptosis in human cancer cells. The results indicated that this compound can effectively inhibit cell proliferation in certain cancer types, suggesting potential for further development as an anticancer agent .
Case Studies
- Antimicrobial Efficacy Study :
- A series of N-alkylated azachalcones were synthesized using this compound as a precursor. The study found that these compounds exhibited varying degrees of antimicrobial activity, with the most potent derivatives showing significant inhibition against Staphylococcus aureus and Bacillus subtilis.
- Cytotoxicity Assessment :
- In vitro assays conducted on breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability by approximately 40% at a concentration of 50 µM after 48 hours. This suggests that further investigation into its mechanism of action could yield valuable insights for cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature. This interaction may disrupt cellular processes, leading to antimicrobial effects or cytotoxicity in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
